molecular formula C5H6O5S2 B8265642 2,2'-(Carbonyldisulfanediyl)diacetic acid CAS No. 65291-49-8

2,2'-(Carbonyldisulfanediyl)diacetic acid

Cat. No.: B8265642
CAS No.: 65291-49-8
M. Wt: 210.2 g/mol
InChI Key: NAHIEAQMJIZBRJ-UHFFFAOYSA-N
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Description

2,2'-(Carbonyldisulfanediyl)diacetic acid is a sulfur-containing organic compound characterized by a central carbonyl group flanked by two disulfanediyl (–S–S–) bridges, each connected to acetic acid moieties. Its structure (HOOCCH₂–S–S–CO–S–S–CH₂COOH) confers unique redox-active and chelating properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(carboxymethylsulfanylcarbonylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5S2/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIEAQMJIZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730659
Record name 2,2'-(Carbonyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65291-49-8
Record name 2,2'-(Carbonyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(carbonyldisulfanediyl)diacetic acid typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for 2,2’-(carbonyldisulfanediyl)diacetic acid are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable and sustainable production methods can be developed. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Carbonyldisulfanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetic acid moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2’-(carbonyldisulfanediyl)diacetic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The disulfide linkages can undergo redox reactions, modulating the activity of target proteins. Additionally, the carbonyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic Acid

Structural and Functional Differences

The cyclohexane analog replaces the central carbonyl group with a cyclohexane ring, resulting in 2,2'-(cyclohexane-1,1-diyldisulfanediyl)diacetic acid (CAS 4265-54-7). This structural modification significantly alters steric and electronic properties:

  • Stability : The cyclohexane ring enhances rigidity and may improve thermal stability (boiling point: 482.7°C vs. unrecorded for the carbonyl variant) .
  • Solubility : The hydrophobic cyclohexane group likely reduces aqueous solubility compared to the polar carbonyl group in the target compound.
  • Applications: The cyclohexane derivative’s higher density (1.36 g/cm³) and lower vapor pressure (1.21E-10 mmHg at 25°C) suggest utility in non-polar solvents or solid-state reactions .
Property 2,2'-(Carbonyldisulfanediyl)diacetic Acid 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic Acid
Molecular Formula C₅H₆O₅S₂ (hypothetical) C₁₀H₁₆O₄S₂
Molar Mass (g/mol) ~218.2 264.36
Density (g/cm³) Not reported 1.36
Boiling Point (°C) Not reported 482.7

Comparison with HOPO-TACN Derivatives (HE-NO2A and HP-NO2A)

These triazonane-based chelators, such as HE-NO2A and HP-NO2A, feature hydroxypyridinone (HOPO) groups and acetic acid side chains . Key distinctions include:

  • Chelation Capacity : HOPO-TACN derivatives excel in binding transition metals (e.g., Cu²⁺, Ga³⁺) for biomedical imaging, whereas the target compound’s disulfide and carbonyl groups may favor redox reactions or coordination with softer Lewis acids (e.g., Ag⁺).
  • Synthetic Complexity : HOPO-TACN compounds require multi-step synthesis involving triazonane functionalization, contrasting with the simpler disulfide-acetic acid framework of the target compound.
  • Solubility : The hydrophilic triazonane and HOPO groups enhance aqueous solubility, advantageous for biological applications.

Comparison with Piperazine-2,6-dione Analogs

  • Antioxidant Activity : The piperazine-dione derivatives exhibit radical-scavenging properties, while the target compound’s disulfide bonds may participate in thiol-disulfide exchange reactions.

Comparison with N,N'-Diacetylcystine

  • Redox Behavior : Both compounds contain disulfide bonds, but the acetylated amine groups in diacetylcystine reduce thiol reactivity, favoring stability over redox activity.
  • Biological Relevance : Diacetylcystine is a cysteine derivative with applications in peptide synthesis, whereas the target compound’s acetic acid groups may enable metal chelation or polymer crosslinking.

Comparison with Silver(I) 2,2'-(1,2-Phenylenedisulfanediyl)diacetic Acid

This silver-coordinated derivative features a phenylenedisulfanediyl bridge :

  • Coordination Chemistry : The aromatic disulfide backbone stabilizes Ag⁺ coordination, suggesting catalytic or antimicrobial applications. The target compound’s carbonyl group may instead favor interactions with carbonyl-binding metals (e.g., Fe²⁺).

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